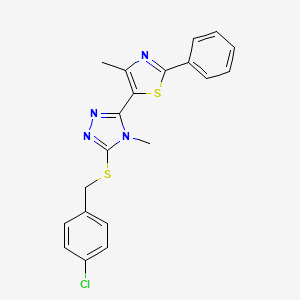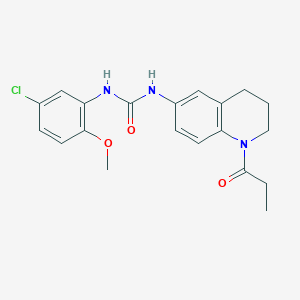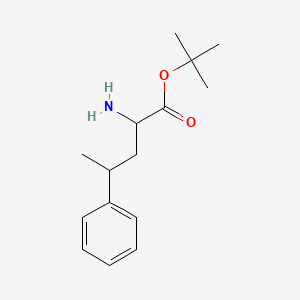![molecular formula C14H12N4O3 B2464285 (3-(1,2,4-氧二唑-3-基)吡咯烷-1-基)(呋喃[3,2-b]吡啶-2-基)甲酮 CAS No. 2034277-14-8](/img/structure/B2464285.png)
(3-(1,2,4-氧二唑-3-基)吡咯烷-1-基)(呋喃[3,2-b]吡啶-2-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone is a complex organic molecule featuring multiple heterocyclic rings. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the oxadiazole, pyrrolidine, and furo[3,2-b]pyridine moieties suggests a range of biological activities and chemical reactivity.
科学研究应用
Chemistry
In chemistry, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. The presence of the oxadiazole ring, in particular, is associated with antimicrobial, anti-inflammatory, and anticancer activities. Researchers are exploring its use in drug development for treating various diseases.
Industry
In industry, the compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers or as a component in electronic devices.
作用机制
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
This compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . It shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Biochemical Pathways
The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . Additionally, it stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone typically involves multi-step organic synthesis. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized via the cyclization of acyl hydrazides with nitriles under acidic or basic conditions . The pyrrolidine ring can be introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative . The furo[3,2-b]pyridine moiety is often synthesized via a cyclization reaction involving a pyridine derivative and a suitable electrophile .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability .
化学反应分析
Types of Reactions
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone: can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, potentially altering its biological activity or chemical properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
相似化合物的比较
Similar Compounds
1,3,4-Oxadiazole derivatives: Known for their antimicrobial and anticancer properties.
Pyrrolidine derivatives: Often used in pharmaceuticals for their diverse biological activities.
Furo[3,2-b]pyridine derivatives: Studied for their potential in treating neurological disorders.
Uniqueness
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone: is unique due to the combination of these three heterocyclic systems in a single molecule. This structural complexity may confer unique biological activities and chemical reactivity not seen in simpler analogs.
属性
IUPAC Name |
furo[3,2-b]pyridin-2-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c19-14(12-6-10-11(21-12)2-1-4-15-10)18-5-3-9(7-18)13-16-8-20-17-13/h1-2,4,6,8-9H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXZUVSXKOHDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=C(O3)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2464203.png)
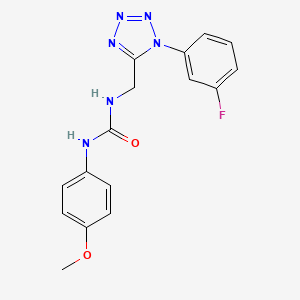
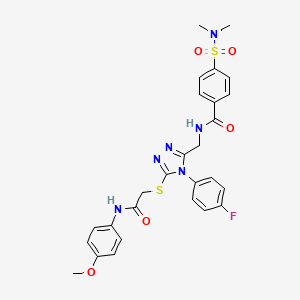
![N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2464208.png)

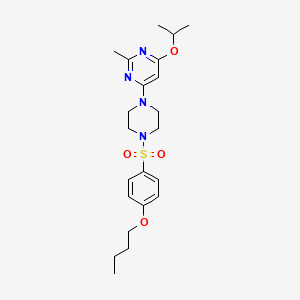
![5-[4-(3-methoxyphenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2464216.png)
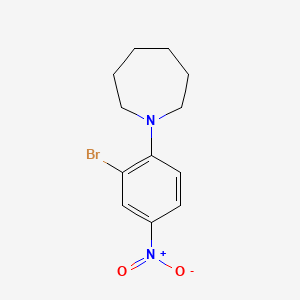
![4-[(4-Methylphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2464221.png)
